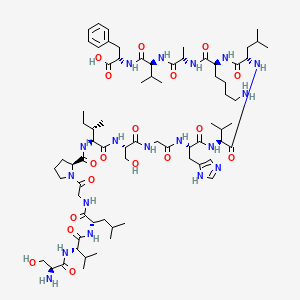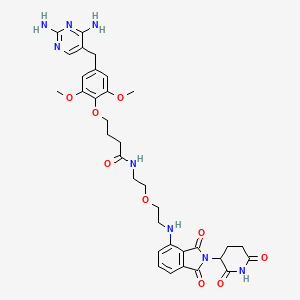![molecular formula C16H9N3Na2O9S2 B12371769 disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye. It is known for its vibrant color and is used in various industrial applications, including textiles, paper, and leather industries. The compound is characterized by its complex structure, which includes a naphthalene ring substituted with sulfonate groups and a diazenyl group linked to a nitrophenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate typically involves the diazotization of 4-nitroaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the naphthalene derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using reducing agents like sodium dithionite.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups replacing the sulfonate groups.
Aplicaciones Científicas De Investigación
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets include various substrates that interact with the azo group, leading to changes in their optical properties. The pathways involved include electron transfer processes that facilitate the color change.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Disodium 3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Disodium 4-amino-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Uniqueness
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct optical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise colorimetric properties.
Propiedades
Fórmula molecular |
C16H9N3Na2O9S2 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
YTTDMCWAOBZSJR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)








![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
